![molecular formula C15H17ClN2O2 B2628609 3-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)propanamide CAS No. 1385382-77-3](/img/structure/B2628609.png)
3-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)propanamide
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Description
3-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)propanamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential application in scientific research. CCPA is a potent agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a critical role in various physiological processes, including cardiovascular function, neuronal activity, and inflammation.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related chlorophenyl propanamide compounds involves reactions between specific amine and acyl chloride precursors, resulting in high yields and the formation of compounds with potential biological and material applications. For example, a study describes the synthesis of N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, highlighting the methodological approach and analytical characterization of chlorine-containing ibuprofen derivatives using NMR, UV, and mass spectral data (Manolov et al., 2022).
Antimicrobial and Antifungal Activity
Research into the antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment has shown that synthesized compounds exhibit antibacterial and antifungal activities. This includes the study of cyclization reactions and the potential therapeutic applications of these compounds (Baranovskyi et al., 2018).
Material Science Applications
In material science, the focus on organic nonlinear optical materials has led to the synthesis and characterization of N-(2-Chlorophenyl)-(1-Propanamide), with studies detailing the crystal growth techniques, optical properties, and potential applications in electro-optic devices (Prabhu & Rao, 2000).
Herbicidal Activity
The structural and herbicidal activity of certain propanamide derivatives has been explored, revealing their effectiveness in agricultural applications. This research points to the synthesis methodologies and the evaluation of herbicidal efficacy against specific plant species (Liu et al., 2008).
Anticonvulsant Studies
Compounds structurally similar to 3-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)propanamide have been evaluated for their potential anticonvulsant properties, indicating the diverse therapeutic potentials of chlorophenyl propanamides (Idris et al., 2011).
properties
IUPAC Name |
3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-2,4-5H,3,6-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUMUFSGZAARAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)propanamide |
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